(3-Bromophenyl)(2,4,5-trimethylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(2,4,5-trimethylphenyl)methanol: is an organic compound with the molecular formula C16H17BrO. This compound features a bromine atom attached to a phenyl ring and a hydroxyl group attached to a methanol moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,4,5-trimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- (3-Chlorophenyl)(2,4,5-trimethylphenyl)methanol
- (3-Fluorophenyl)(2,4,5-trimethylphenyl)methanol
- (3-Iodophenyl)(2,4,5-trimethylphenyl)methanol
Uniqueness: (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
(3-bromophenyl)-(2,4,5-trimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-7-12(3)15(8-11(10)2)16(18)13-5-4-6-14(17)9-13/h4-9,16,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPVIHTLWAYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C2=CC(=CC=C2)Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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